L-Alanine tert-butyl ester hydrochloride: A Comprehensive Technical Guide
L-Alanine tert-butyl ester hydrochloride: A Comprehensive Technical Guide
CAS Number: 13404-22-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Alanine tert-butyl ester hydrochloride, a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its physicochemical properties, synthesis and purification methods, key applications, and detailed experimental protocols.
Physicochemical Properties
L-Alanine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13404-22-3 | [3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Melting Point | 168-175 °C (decomposes) | [1][5] |
| Solubility | Soluble in methanol. | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Optical Rotation | [α]²⁰/D +1.4 ± 0.2°, c = 2% in ethanol | [5] |
| Storage Temperature | 2-8°C | [2][5] |
Synthesis of L-Alanine tert-butyl ester hydrochloride
A common method for the synthesis of L-Alanine tert-butyl ester hydrochloride involves the reaction of L-Alanine with isobutylene in the presence of an acid catalyst, followed by treatment with hydrochloric acid.[6]
Experimental Protocol:
Materials:
-
L-Alanine
-
Isobutylene
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)[6]
-
Dichloromethane or dioxane[6]
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
Hydrochloric acid (gas or solution in dry ether)[6]
Procedure:
-
In a suitable reaction vessel, suspend L-Alanine in dichloromethane or dioxane.
-
Add the acid catalyst (e.g., PTSA).
-
Introduce isobutylene into the reaction mixture.
-
Stir the reaction at room temperature in a sealed vessel (autoclave) for 1 to 8 days.[6]
-
Upon completion of the reaction (monitored by a suitable technique like TLC or LC-MS), wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the crude L-Alanine tert-butyl ester as a free base.
-
Dissolve the crude free base in dry ether and cool the solution.
-
Slowly add a solution of hydrochloric acid in dry ether.
-
The L-Alanine tert-butyl ester hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum.
Synthesis workflow of L-Alanine tert-butyl ester hydrochloride.
Applications in Peptide Synthesis
L-Alanine tert-butyl ester hydrochloride is a valuable reagent in peptide synthesis, where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the alanine residue. This protection prevents unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics.[2][7]
Peptide Coupling
In a typical peptide coupling reaction, the amino group of L-Alanine tert-butyl ester hydrochloride is coupled with the activated carboxylic acid of an N-protected amino acid. The hydrochloride must be neutralized in situ to liberate the free amine for the coupling reaction.
General workflow for peptide coupling.
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester protecting group is typically removed under acidic conditions to yield the free carboxylic acid. A common reagent for this deprotection is trifluoroacetic acid (TFA).
Materials:
-
N-Protected peptide tert-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected peptide tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for approximately 5 hours.
-
Remove the dichloromethane and trifluoroacetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution twice with water and once with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected N-protected peptide.
Workflow for tert-butyl ester deprotection.
Spectroscopic Data
Safety and Handling
L-Alanine tert-butyl ester hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of contact with skin or eyes, flush immediately with plenty of water.[7]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
L-Alanine tert-butyl ester hydrochloride is a fundamental reagent in the synthesis of peptides and other complex organic molecules. Its utility as a protected form of L-alanine allows for controlled and specific chemical transformations. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe use of this compound in their work.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. D-Alanine tert-butyl ester hydrochloride(59531-86-1) 1H NMR [m.chemicalbook.com]
- 6. Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane [ricerca.unityfvg.it]
- 7. chemimpex.com [chemimpex.com]
- 8. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]
